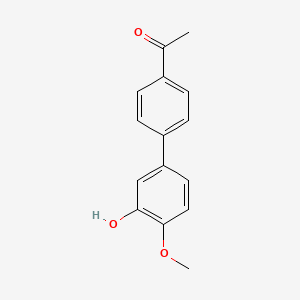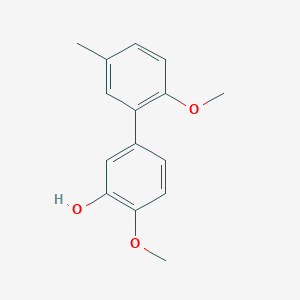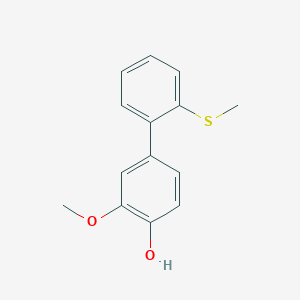
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is an aromatic compound belonging to the phenol family, which is widely used in various scientific research applications. It is an excellent starting material for the synthesis of various derivatives and has been used in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. 5-MMP-2MP has been extensively studied in terms of its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been widely used in various scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of various organic compounds, such as dyes and fragrances. In addition, 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been used in the study of various biochemical processes, such as protein folding and enzyme catalysis.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to be related to its ability to bind to certain enzymes and proteins, which can affect their activity. It is thought to interact with proteins and enzymes by forming hydrogen bonds and van der Waals forces, which can alter their structure and activity. In addition, 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% can also interact with other molecules, such as DNA, which can affect their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% are not fully understood, but it is believed to have various effects on the body. It is thought to have anti-inflammatory, anti-cancer, and antifungal properties, as well as having the ability to inhibit certain enzymes and proteins. In addition, it is believed to have the ability to modulate certain cellular processes, such as gene expression and cell proliferation.
Advantages and Limitations for Lab Experiments
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments, such as its low toxicity, stability, and low cost. In addition, it is widely available and can be easily synthesized. However, there are also some limitations to its use in laboratory experiments, such as its low solubility in water and its potential to react with other molecules.
Future Directions
The potential future directions for 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, there is potential for further development of its synthesis method and its applications in drug synthesis and organic synthesis. There is also potential to explore its use in the study of various biochemical processes, such as protein folding and enzyme catalysis. Additionally, there is potential to explore its use in the treatment of various diseases, such as cancer, inflammation, and fungal infections. Finally, there is potential to explore its use in the development of various novel compounds and materials.
Synthesis Methods
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Stille reaction involves the reaction of an organostannane with an alkyl halide in the presence of a base, while the Ullmann reaction involves the reaction of an organocopper reagent with an alkyl halide in the presence of a base.
properties
IUPAC Name |
2-methoxy-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-12(17-2)5-6-13(10)11-4-7-15(18-3)14(16)9-11/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFRWHSPXYECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685561 |
Source


|
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-06-8 |
Source


|
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














